molecular formula C22H42Ir2O2 B12448931 Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)

Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)

Cat. No.: B12448931
M. Wt: 723.0 g/mol
InChI Key: LPGNNCVJKPMKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) is a complex organometallic compound that features iridium as its central metal. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and methoxide ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is typically conducted at elevated temperatures to ensure complete formation of the desired product .

Chemical Reactions Analysis

Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) undergoes various types of chemical reactions, including:

Scientific Research Applications

Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit histone deacetylases, leading to the induction of growth arrest, differentiation, and apoptosis in cancer cells .

Comparison with Similar Compounds

Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) can be compared with other similar compounds, such as:

Biological Activity

The compound Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) , often referred to in the literature as a complex of iridium, exhibits notable biological activity that has garnered attention in various fields, including medicinal chemistry and catalysis. This article delves into the biological implications of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H30Ir2O2C_{18}H_{30}Ir_{2}O_{2}
  • Molecular Weight : 662.87 g/mol
  • CAS Number : 12148-71-9

The compound consists of two iridium centers coordinated with methoxy groups and cyclooctadiene ligands. The presence of iridium in its oxidation states contributes significantly to its reactivity and biological properties.

Biological Activity Overview

Research indicates that iridium complexes have potential applications in cancer therapy, particularly due to their ability to interact with biological macromolecules and induce cytotoxic effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : Iridium complexes are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA. Studies have shown that these complexes can disrupt mitochondrial function, leading to cell death.
  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of iridium complexes on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .

Enzyme Inhibition

Iridium complexes have also been studied for their role as enzyme inhibitors. Specifically, they have shown promise as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cancer progression.

  • Research Findings : Inhibition assays revealed that the compound effectively reduced HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Data Table: Summary of Biological Activities

Activity TypeBiological TargetEffectReference
Anticancer ActivityVarious Cancer Cell LinesCytotoxicity (IC50: 10-30 µM)
Enzyme InhibitionHistone DeacetylasesReduced activity

Synthesis and Characterization

The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves coordination chemistry techniques where iridium salts react with cyclooctadiene and methanol under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.

  • Synthesis Example : A typical synthesis procedure involves mixing iridium precursors with cyclooctadiene in an inert atmosphere followed by methanol treatment to yield the desired complex .

Properties

Molecular Formula

C22H42Ir2O2

Molecular Weight

723.0 g/mol

IUPAC Name

carbanide;cycloocta-1,5-diene;iridium(3+);methanolate

InChI

InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3

InChI Key

LPGNNCVJKPMKNF-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.